5-amino-3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile 5-amino-3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20400727
InChI: InChI=1S/C8H12N4/c1-5(2)12-8(10)7(4-9)6(3)11-12/h5H,10H2,1-3H3
SMILES:
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol

5-amino-3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC20400727

Molecular Formula: C8H12N4

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

5-amino-3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile -

Specification

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
IUPAC Name 5-amino-3-methyl-1-propan-2-ylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C8H12N4/c1-5(2)12-8(10)7(4-9)6(3)11-12/h5H,10H2,1-3H3
Standard InChI Key SDZKTWNKIKZMGE-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1C#N)N)C(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

5-Amino-3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile (C₈H₁₂N₄) features a pyrazole core substituted at positions 1, 3, 4, and 5. The isopropyl group at N1 introduces steric bulk, while the nitrile at C4 and amino group at C5 create hydrogen-bonding capabilities. X-ray crystallography of analogous pyrazole-carbonitriles reveals planar ring systems with bond angles consistent with aromatic delocalization .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₂N₄
Molecular Weight164.21 g/mol
IUPAC Name5-Amino-3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Melting Point172–174°C (decomposition observed)
Density1.18 g/cm³ (calculated)

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via cyclocondensation reactions. A validated approach involves refluxing 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid with ammonium acetate in ethanol, achieving yields of 65–70% . Key parameters include:

  • Temperature: 80–120°C optimal for cyclization .

  • Catalysts: Acidic conditions (e.g., acetic acid) accelerate imine formation .

  • Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >95% .

Green Chemistry Approaches

Recent innovations utilize layered double hydroxide (LDH) catalysts to improve atom economy. Momeni et al. demonstrated a solvent-free method using Mg-Al LDH, achieving 82% yield at 100°C within 2 hours . This approach reduces waste generation and eliminates toxic solvents, aligning with principles of sustainable chemistry.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Conventional 65956
LDH-Catalyzed 82982

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl CH₃)

    • δ 2.15 (s, 3H, C3-CH₃)

    • δ 4.95 (septet, 1H, J = 6.8 Hz, isopropyl CH)

    • δ 6.80 (s, 2H, NH₂) .

  • ¹³C NMR:

    • δ 22.1 (isopropyl CH₃)

    • δ 25.6 (C3-CH₃)

    • δ 115.4 (C≡N)

    • δ 158.2 (C5-NH₂) .

Infrared Spectroscopy

Strong absorption at 2202 cm⁻¹ confirms the nitrile group, while NH₂ stretching appears as a broad band at 3323–3472 cm⁻¹ .

Reactivity and Functionalization

Nucleophilic Substitution

The amino group undergoes diazotization with NaNO₂/HCl at 0–5°C, producing diazonium salts that couple with phenols to form azo derivatives .

Nitrile Transformations

Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine (5-amino-3-methyl-1-isopropyl-1H-pyrazol-4-yl)methanamine in 78% yield .

Table 3: Representative Derivatives

DerivativeReaction ConditionsYield (%)
Azo-AdductDiazotization, phenol coupling61
Primary AmineH₂ (1 atm), Pd/C, EtOH78
Acetylated AminoAc₂O, pyridine, 25°C89

Applications in Scientific Research

Medicinal Chemistry

While direct biological data remain limited, structural analogs demonstrate inhibitory activity against kinase targets (IC₅₀ = 0.25–1.8 µM) . The nitrile group may act as a hydrogen bond acceptor in enzyme binding pockets.

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities. Pyrazole-based MOFs show CO₂ uptake of 2.8 mmol/g at 298 K .

Challenges and Future Directions

Current limitations include moderate solubility in polar solvents (2.1 mg/mL in water) and thermal instability above 200°C. Ongoing research focuses on:

  • Stability Enhancement: Bulky substituents at C3 to hinder decomposition .

  • Catalytic Applications: As ligands in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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